molecular formula C11H11BrO B13556439 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one

Katalognummer: B13556439
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: TYPATEFRGIJCFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, featuring a bromine atom at the 5-position and an ethanone group at the 2-position of the indanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one typically involves the bromination of 2,3-dihydro-1H-inden-2-one followed by the introduction of an ethanone group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-1-indanone: Similar structure but lacks the ethanone group.

    5-bromo-2,3-dihydro-1H-isoindol-1-one: Contains an isoindole ring instead of an indanone ring.

    1-(5-bromo-1H-indol-2-yl)ethan-1-one: Features an indole ring instead of an indanone ring.

Uniqueness

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethan-1-one is unique due to the presence of both a bromine atom and an ethanone group on the indanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H11BrO

Molekulargewicht

239.11 g/mol

IUPAC-Name

1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethanone

InChI

InChI=1S/C11H11BrO/c1-7(13)9-4-8-2-3-11(12)6-10(8)5-9/h2-3,6,9H,4-5H2,1H3

InChI-Schlüssel

TYPATEFRGIJCFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CC2=C(C1)C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.